2-(Methylamino)naphthalenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)naphthalene-1-sulfonic acid is an organic compound with the molecular formula C11H11NO3S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both a methylamino group and a sulfonic acid group. This compound is primarily used as an intermediate in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Bucherer reaction, where 2-hydroxynaphthalene-1-sulfonic acid is reacted with ammonium salts to introduce the amino group, which is then methylated .
Industrial Production Methods
In industrial settings, the production of 2-(methylamino)naphthalene-1-sulfonic acid often involves large-scale sulfonation of naphthalene using sulfuric acid, followed by methylation of the resulting aminonaphthalene sulfonic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to naphthylamines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, naphthylamines, and substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Medicine: It is explored for its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of colorants for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism by which 2-(methylamino)naphthalene-1-sulfonic acid exerts its effects involves its ability to interact with various molecular targets. The sulfonic acid group enhances its solubility in water, allowing it to interact with proteins and enzymes. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminonaphthalene-1-sulfonic acid: Similar in structure but lacks the methyl group.
Naphthalene-2-sulfonic acid: Lacks the amino group and has different reactivity.
1-Aminonaphthalene-4-sulfonic acid: Another isomer with different substitution patterns.
Uniqueness
2-(Methylamino)naphthalene-1-sulfonic acid is unique due to the presence of both the methylamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows it to form stable complexes and participate in a variety of chemical reactions, making it a valuable intermediate in dye synthesis and other applications .
Eigenschaften
CAS-Nummer |
7089-63-6 |
---|---|
Molekularformel |
C11H11NO3S |
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
2-(methylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H11NO3S/c1-12-10-7-6-8-4-2-3-5-9(8)11(10)16(13,14)15/h2-7,12H,1H3,(H,13,14,15) |
InChI-Schlüssel |
JIACETSUYANHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.